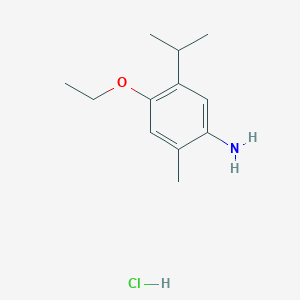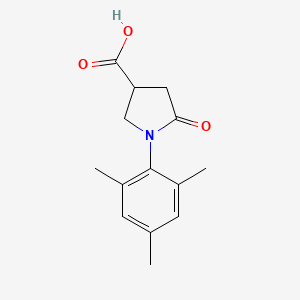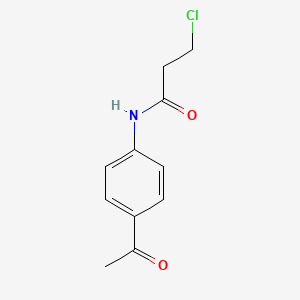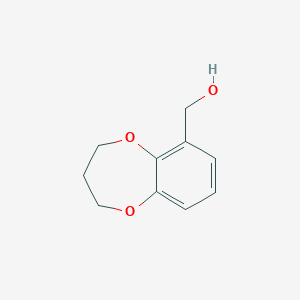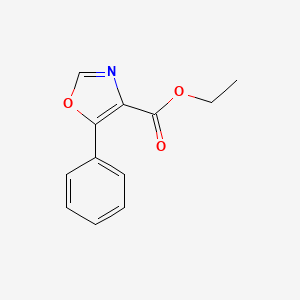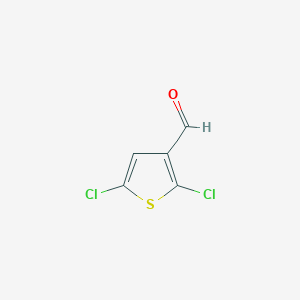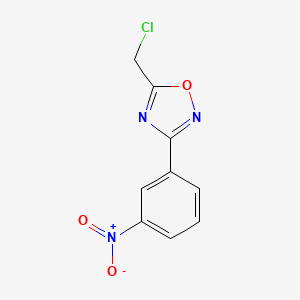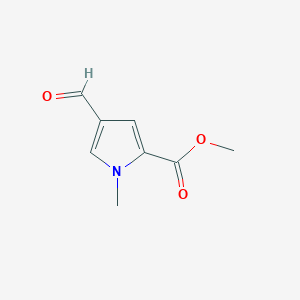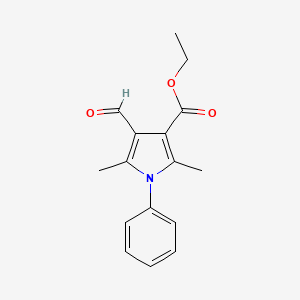
(环己叉亚氨基)硫脲
描述
“(Cyclohexylideneamino)thiourea” is a chemical compound with the molecular formula C7H13N3S . It is a type of thiourea, which are compounds that play a central role in medicinal chemistry due to their ability to establish stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors .
Synthesis Analysis
The synthesis of thiourea compounds typically involves a nucleophilic substitution reaction . A simple and effective method for the preparation of thiourea uses urea and Lawesson’s reagent as the raw materials . The reaction mechanism was analyzed and the most beneficial conditions for the reaction were determined to be: Reaction time = 3.5 h, reaction temperature = 75°C, and mass ratio of urea to Lawesson’s reagent = 2:1 .Molecular Structure Analysis
Thiourea and its derivatives, such as “(Cyclohexylideneamino)thiourea”, are well-established structures in medicinal and synthetic chemistry . These structural motifs constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .Chemical Reactions Analysis
The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .Physical And Chemical Properties Analysis
“(Cyclohexylideneamino)thiourea” has a molecular weight of 171.26 . More detailed physical and chemical properties may be found in specific databases or safety data sheets .科学研究应用
晶体结构分析:
- 4-环己基-1-(丙烷-2-亚烷基)硫代氨基脲(一种相关的硫脲衍生物)的晶体结构已得到研究。它显示为椅式构象并形成分子内氢键,这在晶体学和材料科学中具有重要意义 (Yamin、Lulo Rodis 和 Chee,2014)。
抗菌和抗病毒特性:
- 一系列 2-取代氨基-3-氨基环戊烯/环己烯[b]噻吩[2,3-d]-3,4-二氢嘧啶-4-酮(类似于硫脲衍生物)已被合成并评估了它们的抗菌和抗病毒特性,显示出在该领域有希望的活性 (El-Sherbeny 等人,1995)。
在药物化学中的潜力:
- 硫脲衍生物具有重要的药用应用,包括作为酶抑制剂和汞传感器。它们已被研究其在酶抑制和检测有毒金属中的敏感性方面的潜力 (Rahman 等人,2021)。
在有机化学中的应用:
- 已经对由环己烷羰基异硫氰酸酯合成的双功能硫脲化合物进行了研究,以用于有机反应,展示了显着的抗氧化和抗溶血活性。这些化合物在针对结核病和癌症的计算机分子对接研究中也显示出潜力 (Haribabu 等人,2015)。
对植物生长和代谢的影响:
- 在特定条件下,已经研究了硫脲对植物光合作用和氮代谢的影响,显示出植物生长、产量和水分利用效率的显着提高 (Garg、Burman 和 Kathju,2006)。
环境应用:
- 已经对硫脲衍生物的绿色合成方法进行了研究,突出了环境友好和节能合成技术的重要性 (Kumavat 等人,2013)。
作用机制
安全和危害
Thiourea compounds, including “(Cyclohexylideneamino)thiourea”, may form combustible dust concentrations in air and are harmful if swallowed . They are suspected of causing cancer and damaging the unborn child . Therefore, appropriate safety precautions should be taken when handling these compounds .
未来方向
Thiourea and its derivatives continue to be a focus of innovative approaches in medicinal chemistry and organic synthesis . They are being studied for their diverse therapeutic and pharmacological properties, and new methods for their synthesis are being developed . The future of “(Cyclohexylideneamino)thiourea” and similar compounds lies in further understanding their mechanisms of action and improving their safety profiles .
生化分析
Biochemical Properties
(Cyclohexylideneamino)thiourea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, (Cyclohexylideneamino)thiourea interacts with glucose-6-phosphatase, influencing glucose metabolism . These interactions are primarily due to the compound’s sulfur and nitrogen atoms, which facilitate binding with the active sites of these enzymes.
Cellular Effects
(Cyclohexylideneamino)thiourea affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, (Cyclohexylideneamino)thiourea has been shown to inhibit the NUDIX hydrolase type 5 enzyme, which is involved in chromosomal remodeling and cell adhesion . This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells. Additionally, (Cyclohexylideneamino)thiourea affects the expression of genes related to oxidative stress and inflammation, further impacting cellular functions.
Molecular Mechanism
The molecular mechanism of (Cyclohexylideneamino)thiourea involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes through its sulfur and nitrogen atoms, leading to enzyme inhibition . This inhibition can result in altered metabolic pathways and changes in gene expression. For example, (Cyclohexylideneamino)thiourea inhibits the polymerization process of the tobacco mosaic virus capsid protein, demonstrating its antiviral activity . Additionally, the compound’s interaction with thyroid peroxidase inhibits thyroxine production, affecting thyroid function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Cyclohexylideneamino)thiourea change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (Cyclohexylideneamino)thiourea remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of (Cyclohexylideneamino)thiourea vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, (Cyclohexylideneamino)thiourea can cause toxic effects, including thyroid dysfunction and liver damage . These adverse effects are primarily due to the compound’s ability to inhibit key enzymes involved in metabolic processes.
Metabolic Pathways
(Cyclohexylideneamino)thiourea is involved in various metabolic pathways, including those related to sulfur metabolism. The compound is metabolized by enzymes such as flavin-containing monooxygenase, which oxidizes the sulfur atom . This oxidation process leads to the formation of metabolites that can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, (Cyclohexylideneamino)thiourea affects glucose metabolism by inhibiting glucose-6-phosphatase .
Transport and Distribution
Within cells and tissues, (Cyclohexylideneamino)thiourea is transported and distributed through interactions with transporters and binding proteins. The compound’s sulfur and nitrogen atoms facilitate its binding to specific transporters, allowing it to be distributed to various cellular compartments . This distribution is crucial for the compound’s biological activity, as it ensures that (Cyclohexylideneamino)thiourea reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of (Cyclohexylideneamino)thiourea is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, (Cyclohexylideneamino)thiourea can be directed to specific organelles, such as the mitochondria and nucleus, through targeting signals that facilitate its transport to these compartments . This localization is essential for the compound’s activity, as it allows it to exert its effects on specific cellular processes.
属性
IUPAC Name |
(cyclohexylideneamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDZVHNPFBIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=S)N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385240 | |
| Record name | (cyclohexylideneamino)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5351-77-9 | |
| Record name | Cyclohexanone thiosemicarbazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (cyclohexylideneamino)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Cyclohexylideneamino)thiourea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7DUY97A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



